molecular formula C23H20N6O2S B11271747 N-(2-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

N-(2-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B11271747
M. Wt: 444.5 g/mol
InChI Key: YQIDZYNQURCXSZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The core structure is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For example, it may inhibit a specific enzyme involved in a disease process, thereby reducing the progression of the disease.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide: can be compared with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core with a thioether and acetamide functionalities. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20N6O2S/c1-2-31-20-11-7-6-10-17(20)24-21(30)15-32-23-26-25-22-19-14-18(16-8-4-3-5-9-16)27-29(19)13-12-28(22)23/h3-14H,2,15H2,1H3,(H,24,30)

InChI Key

YQIDZYNQURCXSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

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